physicochemical properties of 3-(Bromomethyl)-5-chloropyridine
physicochemical properties of 3-(Bromomethyl)-5-chloropyridine
An In-depth Technical Guide to the Physicochemical Properties of 3-(Bromomethyl)-5-chloropyridine
Introduction
In the landscape of modern drug discovery and agrochemical synthesis, the strategic use of versatile building blocks is paramount. 3-(Bromomethyl)-5-chloropyridine is a halogenated pyridine derivative that serves as a critical intermediate for constructing complex molecular architectures. Its unique substitution pattern—a reactive bromomethyl group and a stable chloro substituent on a pyridine core—offers chemists a powerful tool for regioselective modifications. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and handling of 3-(Bromomethyl)-5-chloropyridine, tailored for researchers, scientists, and professionals in drug development. The pyridine nucleus is a common feature in a multitude of FDA-approved drugs, highlighting the importance of its derivatives in medicinal chemistry.[1]
Chemical Identity and Structure
The fundamental identity of a chemical reagent is the bedrock of its application. 3-(Bromomethyl)-5-chloropyridine is a distinct molecule with the following identifiers:
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Chemical Name: 3-(Bromomethyl)-5-chloropyridine
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CAS Number: 120277-13-6[2]
The structure features a pyridine ring substituted at the 3-position with a bromomethyl group (-CH₂Br) and at the 5-position with a chlorine atom. The hydrochloride salt form is also commercially available (Molecular Formula: C₆H₆BrCl₂N, Molecular Weight: 242.93).[4]
Caption: Chemical structure of 3-(Bromomethyl)-5-chloropyridine.
Physicochemical and Spectroscopic Properties
The physical and spectral characteristics of a compound are crucial for its identification, purification, and quality control.
| Property | Value | Source |
| Appearance | Off-white to light brown solid | [5] |
| Molecular Weight | 206.47 g/mol | [2][3] |
| Melting Point | 77-81 °C (for the related 3-Bromo-5-chloropyridine) | [6] |
| Solubility | Soluble in organic solvents such as chloroform.[7] | [7] |
| Purity (HPLC) | Typically ≥95-99% | [5][8] |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to be consistent with the structure, showing characteristic signals for the aromatic protons on the pyridine ring and a singlet for the methylene (-CH₂) protons of the bromomethyl group.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight, with a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms.[5] The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) creates a unique M, M+2, and M+4 pattern that is diagnostic for compounds containing these two halogens.
Synthesis and Reactivity
Synthetic Approach
3-(Bromomethyl)-5-chloropyridine is typically synthesized from a corresponding methylpyridine precursor. A common synthetic strategy involves the radical bromination of 3-chloro-5-methylpyridine using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV irradiation. This method selectively brominates the methyl group, which is activated by the aromatic ring.
Caption: Conceptual workflow for the synthesis of 3-(Bromomethyl)-5-chloropyridine.
Reactivity Profile
The reactivity of 3-(Bromomethyl)-5-chloropyridine is dominated by the bromomethyl group. This group is analogous to a benzylic halide, making it an excellent electrophile for nucleophilic substitution (Sₙ2) reactions . This allows for the facile introduction of a wide range of functionalities, including amines, alcohols, thiols, and cyanides, by reacting it with the corresponding nucleophiles.
Furthermore, the pyridine ring itself contains two different halogen atoms. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[9] This differential reactivity allows for selective, stepwise functionalization of the pyridine core, a highly valuable attribute for building molecular complexity.[9]
Applications in Research and Drug Development
3-(Bromomethyl)-5-chloropyridine is a valuable intermediate in both the pharmaceutical and agrochemical industries.[9][10]
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Medicinal Chemistry: The pyridine scaffold is a privileged structure in medicinal chemistry.[1] By using 3-(Bromomethyl)-5-chloropyridine, medicinal chemists can readily synthesize libraries of compounds for structure-activity relationship (SAR) studies. The ability to introduce diverse side chains via the bromomethyl handle allows for the fine-tuning of a molecule's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.[9] This building block has been incorporated into molecules targeting a range of conditions, from inflammatory diseases to neurological disorders.[9]
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Agrochemicals: In agrochemical research, this compound serves as a precursor for the synthesis of novel pesticides, including herbicides and fungicides.[10] The pyridine core is a common feature in many commercially successful crop protection agents.
Safety, Handling, and Storage
Due to its reactive nature, 3-(Bromomethyl)-5-chloropyridine and its analogs are classified as hazardous materials and must be handled with appropriate precautions.[11]
Hazard Profile
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Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[12]
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Corrosivity: Causes severe skin burns and eye damage.[11][12]
| Hazard Statement | GHS Code |
| Causes severe skin burns and eye damage | H314 |
| May cause respiratory irritation | H335 |
| Harmful if swallowed | H302 |
Recommended Handling Protocol
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Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12] Ensure that an eyewash station and safety shower are readily accessible.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles and a face shield.
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Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Contaminated clothing should be removed and washed before reuse.[13]
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Respiratory Protection: If exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.[12]
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Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors.[13] Wash hands thoroughly after handling.[13]
Storage and Disposal
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][12] Keep it locked up and away from incompatible materials such as strong oxidizing agents and acids.[14][15]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]
Experimental Workflow: Nucleophilic Substitution
The primary utility of 3-(Bromomethyl)-5-chloropyridine is in nucleophilic substitution reactions. Below is a generalized, self-validating protocol for such a transformation. The key to a self-validating system is the inclusion of in-process controls and characterization at each critical step.
Caption: Self-validating workflow for a nucleophilic substitution reaction.
Causality Behind Experimental Choices:
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Aprotic Solvent: Polar aprotic solvents like DMF or acetonitrile are chosen because they solvate the cation of the base but do not protonate the nucleophile, thus enhancing its nucleophilicity for an efficient Sₙ2 reaction.
-
Non-nucleophilic Base: A base like potassium carbonate or DIPEA is used to deprotonate the nucleophile (if it's neutral, e.g., an amine or alcohol) without competing in the substitution reaction itself.
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In-Process Controls: Monitoring by TLC or LC-MS is crucial. It prevents premature workup of an incomplete reaction or decomposition from prolonged reaction times, ensuring optimal yield and purity. This is a core principle of a self-validating system.
Conclusion
3-(Bromomethyl)-5-chloropyridine is a high-value synthetic intermediate characterized by its strategically placed and reactive functional groups. Its well-defined physicochemical properties and predictable reactivity make it an indispensable tool for chemists in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties, coupled with stringent adherence to safety and handling protocols, enables researchers to leverage this versatile building block to its full potential, accelerating the discovery and development of novel, impactful molecules.
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